2H-1-Benzopyran-5-ol

説明

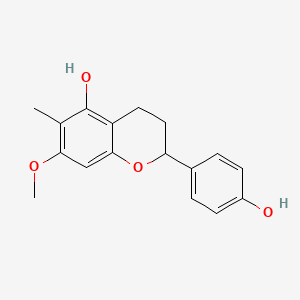

“2H-1-Benzopyran-5-ol” is a natural product found in Cannabis sativa . It is also known as "®-2-Methyl-2-(4-methyl-3-pentenyl)-7-pentyl-2H-1-benzopyran-5-ol" .

Synthesis Analysis

There are several methods for the synthesis of benzopyran derivatives. One efficient synthetic method involves gold-catalyzed benzopyran formation and subsequent aryne reactions . Another method involves the reaction of 3-halogeno-2H-1-benzopyran-2-ones with magnesium, lithium, aluminium, and copper derivatives .Molecular Structure Analysis

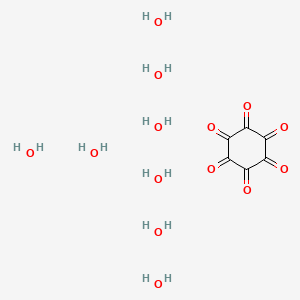

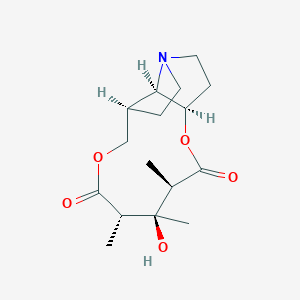

The molecular formula of “this compound” is C17H18O4 . The molecular weight is 286.32 g/mol . The structure includes a benzopyran ring with a hydroxyl group at the 5-position .Chemical Reactions Analysis

Benzopyran is a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring . The radical form of benzopyran is paramagnetic, with the unpaired electron delocalized over the whole benzopyran molecule, rendering it less reactive .Physical And Chemical Properties Analysis

The exact mass of “this compound” is 286.12050905 g/mol . It has a topological polar surface area of 58.9 Ų . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors .科学的研究の応用

Catalytic Synthesis

2H-Chromenes, derivatives of 2H-1-Benzopyran, are significant due to their broad biological activities and presence in various medicines, natural products, and materials with unique photophysical properties. Their synthesis has attracted interest in organic synthesis and chemical biology. Different catalytic methodologies have been developed for their synthesis, involving transition metal catalysis, metal-free Bronsted and Lewis acid/base catalysis, and enantioselective organo-catalysis (Majumdar et al., 2015).

Biological and Pharmacological Activities

- Benzopyran derivatives from mangrove endophytic fungi have shown moderate inhibitory effects on LPS-induced NO production in cells, indicating potential biological activity without cytotoxicity (Yang et al., 2020).

- Certain 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols have shown antihypertensive activity, indicating their potential in cardiovascular therapies (Cassidy et al., 1992).

Photochemical Applications

2H-Benzopyrans are studied for their photochromic reactions, crucial in developing materials for applications like optical memories. The photochromism of 2H-benzopyrans involves a C–O bond cleavage and is a focus of research due to its potential commercial applications (Nakabayashi et al., 2001).

Synthesis of Novel Compounds

- Novel benzopyran-connected pyrimidine and pyrazole derivatives have been synthesized using a green chemistry approach, showcasing the versatility of 2H-1-Benzopyran in creating new molecules with potential larvicidal and antifeedant activities (Mostafa et al., 2019).

- TiO2 NPs-Coated Carbon Nanotubes have been used as a catalyst in the synthesis of [1]Benzopyrano[b][1]benzopyranones and Xanthenols, demonstrating the efficiency of 2H-1-Benzopyran derivatives in heterocyclic compound synthesis (Abdolmohammadi, 2018).

作用機序

Target of Action

2H-1-Benzopyran-5-ol, also known as 5,4’-Dihydroxy-7-methoxy-6-methylflavane, is a compound that has been found to have significant interactions with several targets. It has been reported to have insecticidal activity , suggesting that it may interact with targets in the nervous system of insects.

Mode of Action

It has been suggested that it may influence the potential-dependent conductivity of calcium channels . This could result in changes to the functioning of these channels, potentially leading to the observed insecticidal effects .

Biochemical Pathways

Given its potential interaction with calcium channels , it may affect pathways related to calcium signaling. Calcium signaling plays a crucial role in many cellular processes, so changes in this pathway could have significant downstream effects.

Result of Action

Given its potential interaction with calcium channels , it may affect cellular processes regulated by calcium signaling. This could potentially result in a variety of effects, depending on the specific cells and tissues involved.

将来の方向性

The benzopyran pharmacophore has provided fertile ground for oncology drug candidates . Successive rounds of chemical modification in three generations of benzopyran molecules have shown to select for different mechanisms of actions and progressive increases in anti-cancer activity . These findings indicate these benzopyran compounds may offer a novel anti-microtubule strategy for cancer intervention and provide the basis for further investigation into biomarkers of clinical sensitivity .

特性

IUPAC Name |

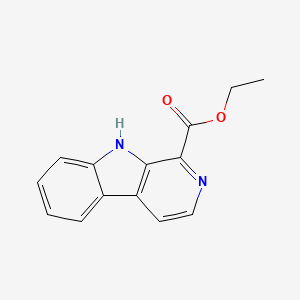

2-(4-hydroxyphenyl)-7-methoxy-6-methyl-3,4-dihydro-2H-chromen-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-10-15(20-2)9-16-13(17(10)19)7-8-14(21-16)11-3-5-12(18)6-4-11/h3-6,9,14,18-19H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYLOSBAZNICRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1O)CCC(O2)C3=CC=C(C=C3)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B3038085.png)